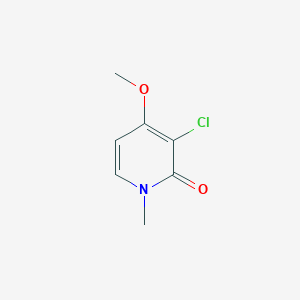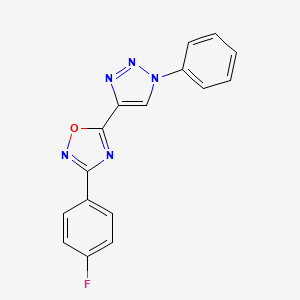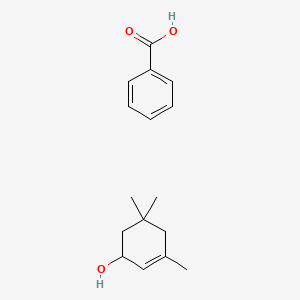
3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a chlorine atom at the third position, a methoxy group at the fourth position, and a methyl group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloropyridine, methanol, and methyl iodide.
Methoxylation: The first step involves the methoxylation of 3-chloropyridine using methanol in the presence of a base such as sodium hydroxide. This reaction introduces the methoxy group at the fourth position of the pyridine ring.
Methylation: The next step is the methylation of the nitrogen atom in the pyridine ring using methyl iodide. This reaction is typically carried out in the presence of a base such as potassium carbonate.
Oxidation: The final step involves the oxidation of the resulting intermediate to form this compound. This can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the third position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative, while oxidation can introduce additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound can serve as a building block for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity and can be investigated for potential therapeutic uses.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: Researchers can use the compound to study biological processes and interactions at the molecular level.
Industrial Chemistry: The compound can be employed in the synthesis of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one depends on its specific application and target. In medicinal chemistry, the compound or its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to therapeutic effects. The exact mechanism of action would require detailed studies, including molecular docking, biochemical assays, and in vivo experiments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-methoxypyridine: Lacks the methyl group at the first position.
4-Methoxy-1-methylpyridin-2(1H)-one: Lacks the chlorine atom at the third position.
3-Chloro-1-methylpyridin-2(1H)-one: Lacks the methoxy group at the fourth position.
Uniqueness
3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one is unique due to the specific combination of substituents on the pyridine ring. This unique structure can confer distinct chemical and biological properties, making it valuable for various applications. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups can influence the compound’s reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
920490-74-0 |
|---|---|
Molekularformel |
C7H8ClNO2 |
Molekulargewicht |
173.60 g/mol |
IUPAC-Name |
3-chloro-4-methoxy-1-methylpyridin-2-one |
InChI |
InChI=1S/C7H8ClNO2/c1-9-4-3-5(11-2)6(8)7(9)10/h3-4H,1-2H3 |
InChI-Schlüssel |
QYLCTMSOYURFHD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=C(C1=O)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2,6-dimethoxybenzonitrile](/img/structure/B12613961.png)
![(7S,10R)-10-Methyl-7-(propan-2-yl)-1-oxaspiro[5.5]undec-2-ene](/img/structure/B12613963.png)
![5,5'-Bis{2-[4-iodo-2,5-bis(octyloxy)phenyl]ethenyl}-2,2'-bipyridine](/img/structure/B12613965.png)





![2-(3,4-Dimethoxyphenyl)-1-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12614012.png)
![N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide](/img/structure/B12614013.png)
![Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-](/img/structure/B12614021.png)
